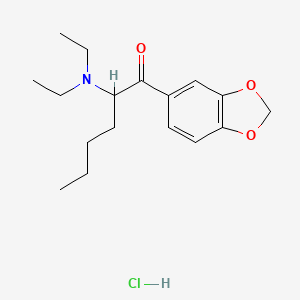

1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride

Vue d'ensemble

Description

La hexylone (chlorhydrate) de N,N-diéthyle est un composé synthétique classé comme une cathinone. Les cathinones sont une classe de produits chimiques connus pour leurs propriétés stimulantes, souvent présentes dans des substances utilisées pour la recherche et les applications médico-légales . Le nom officiel du composé est 1-(1,3-benzodioxol-5-yl)-2-(diéthylamino)-1-hexanone, monochlorhydrate .

Méthodes De Préparation

La synthèse de la hexylone (chlorhydrate) de N,N-diéthyle implique plusieurs étapes, généralement en commençant par la préparation du cycle benzodioxole, suivie par l'introduction de la partie hexanone et du groupe diéthylamino. L'étape finale consiste à former le sel chlorhydrate. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé .

La pureté du produit final est généralement assurée par recristallisation et d'autres techniques de purification .

Analyse Des Réactions Chimiques

La hexylone (chlorhydrate) de N,N-diéthyle subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du cycle benzodioxole ou de la partie hexanone, conduisant à la formation de produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle de la partie hexanone, le convertissant en alcool.

Substitution : Le groupe diéthylamino peut subir des réactions de substitution, où d'autres groupes fonctionnels remplacent le groupe diéthylamino.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

La hexylone (chlorhydrate) de N,N-diéthyle est principalement utilisée dans la recherche scientifique, en particulier dans les domaines de la chimie et de la science médico-légale. Elle sert de référence analytique standard pour l'identification et la quantification des cathinones dans divers échantillons . En biologie et en médecine, elle est utilisée pour étudier les effets des cathinones sur les systèmes biologiques, y compris leurs propriétés pharmacologiques et toxicologiques . Les propriétés stimulantes du composé font de lui un sujet d'intérêt dans la recherche liée à la toxicomanie et à la dépendance .

5. Mécanisme d'action

Le mécanisme d'action de la hexylone (chlorhydrate) de N,N-diéthyle implique son interaction avec le système nerveux central. On pense qu'elle agit comme un stimulant en augmentant la libération de neurotransmetteurs tels que la dopamine et la noradrénaline . Cela conduit à une vigilance accrue, une augmentation de l'énergie et une euphorie. Les cibles moléculaires et les voies exactes impliquées dans son action sont encore à l'étude, mais il est connu qu'elle affecte les systèmes dopaminergique et adrénergique .

Applications De Recherche Scientifique

Forensic Toxicology

One of the primary applications of 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone is in forensic toxicology. It is categorized as a cathinone analog and is often analyzed in biological samples to detect its presence in cases of drug abuse and poisoning. The compound's structural similarities to other psychoactive substances make it a target for toxicological screening methods.

Case Study : A study conducted on synthetic cathinones highlighted the need for comprehensive screening methods to identify new psychoactive substances (NPS) in biological fluids. The analysis included the detection of 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating its relevance in forensic investigations .

Pharmacological Research

The pharmacological profile of this compound suggests potential applications in studying its effects on the central nervous system (CNS). Research indicates that compounds with similar structures can exhibit stimulant properties, which may lead to further investigations into their therapeutic potential or risks.

Research Findings :

- Stimulant Activity : Preliminary studies have suggested that derivatives of this compound may possess stimulant effects comparable to other known psychoactive agents. These findings warrant further investigation into their mechanisms of action and potential therapeutic uses .

Mécanisme D'action

The mechanism of action of N,N-diethyl Hexylone (hydrochloride) involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine . This leads to heightened alertness, increased energy, and euphoria. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect the dopaminergic and adrenergic systems .

Comparaison Avec Des Composés Similaires

La hexylone (chlorhydrate) de N,N-diéthyle est similaire à d'autres cathinones, telles que la méthylone, l'éthylone et la butylone. Ces composés partagent une structure de base commune, mais diffèrent par la longueur et la nature de leurs chaînes alkyles. La particularité de la hexylone (chlorhydrate) de N,N-diéthyle réside dans son groupe diéthylamino spécifique, qui influence ses propriétés pharmacologiques et sa puissance .

Composés similaires

- Méthylone

- Éthylone

- Butylone

- N-éthylhexylone

La hexylone (chlorhydrate) de N,N-diéthyle se distingue par sa structure chimique distincte et les effets spécifiques qu'elle exerce sur le système nerveux central .

Activité Biologique

1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone

- Molecular Formula : C17H26ClNO3

- Molecular Weight : 327.85 g/mol

- CAS Number : 17763-17-6

The compound features a benzodioxole moiety which is known for its diverse biological properties, including psychoactive effects and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Psychoactive Effects

Research indicates that compounds with similar structures to 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone exhibit psychoactive properties. These effects are primarily mediated through interactions with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and perception .

2. Analgesic Properties

Studies have shown that this compound may possess analgesic effects. Analgesics that target the central nervous system often modulate pain pathways via opioid and non-opioid mechanisms. The diethylamino group is thought to enhance the lipophilicity of the molecule, potentially facilitating blood-brain barrier penetration and increasing analgesic efficacy .

3. Antidepressant Activity

The structural similarity to other psychoactive substances suggests potential antidepressant properties. Preliminary findings indicate that it may influence neurotransmitter levels such as serotonin and norepinephrine, which are crucial in mood disorders .

The mechanisms by which 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone exerts its biological effects include:

- Serotonergic Modulation : Activation of serotonin receptors can lead to altered mood and perception.

- Inhibition of Reuptake Transporters : Similar compounds often inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in the synaptic cleft .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated serotonin receptor binding affinity leading to altered behavioral responses in animal models. |

| Study B | Reported analgesic effects in rodent models using doses comparable to those found effective for other analgesics. |

| Study C | Highlighted potential antidepressant-like effects observed in behavioral assays. |

Toxicological Profile

While exploring the therapeutic potential, it is essential to consider the safety profile:

Toxicity Information

The compound has been classified with certain hazards:

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step process:

Condensation Reaction : React 1,3-benzodioxole-5-carbaldehyde with diethylamine in the presence of a ketone precursor (e.g., hexanone derivatives). A Mannich reaction or nucleophilic acyl substitution may be employed, depending on the starting materials .

Salt Formation : Treat the freebase with hydrochloric acid in anhydrous ethanol or methanol to form the monohydrochloride salt.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane:methanol gradients) to isolate the pure compound. Monitor purity via HPLC or TLC (silica gel G plates, UV detection) .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by optimizing growth conditions (e.g., slow evaporation from acetone) .

- Structure Solution : Apply direct methods (e.g., SHELXT) for phase determination, followed by refinement using SHELXL. Focus on resolving the diethylamino group conformation and benzodioxole ring puckering via displacement parameters .

- Validation : Cross-check torsion angles and hydrogen-bonding networks with Mercury CSD’s packing similarity tools to identify deviations from analogous cathinone derivatives .

Q. Basic: What in vitro assays are suitable for preliminary pharmacological profiling?

Methodological Answer:

- Monoamine Transporter Inhibition :

- Radioligand Binding Assays : Use [³H]dopamine or [³H]serotonin in HEK-293 cells expressing human dopamine (DAT) or serotonin (SERT) transporters. Calculate IC₅₀ values via nonlinear regression .

- Uptake Inhibition : Measure inhibition of monoamine uptake in synaptosomal preparations using liquid scintillation counting .

Q. Advanced: How can molecular docking predict interactions with monoamine transporters?

Methodological Answer:

- Protein Preparation : Retrieve DAT/SERT crystal structures (e.g., PDB IDs 4XP4 or 5I73). Optimize protonation states using software like Schrödinger’s Protein Preparation Wizard.

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, then perform energy minimization (MMFF94 force field).

- Docking : Use AutoDock Vina with grid boxes centered on the transporter’s active site. Validate results by comparing binding poses to MDMA or methylone (ΔG < -8 kcal/mol suggests high affinity) .

Q. Advanced: How should researchers address discrepancies in reported EC₅₀ values?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO), buffer pH (7.4), and incubation times (15–30 min).

- Data Normalization : Normalize results to positive controls (e.g., cocaine for DAT).

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to account for inter-study variability. Cross-reference with structural analogs (e.g., diethylone ) to identify substituent-dependent trends.

Q. Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

- Emergency Procedures : For spills, neutralize with sodium bicarbonate, then adsorb with vermiculite. In case of exposure, rinse eyes/skin with water for 15 min and seek medical evaluation .

Q. Basic: Which spectroscopic techniques confirm purity and structure?

Methodological Answer:

- NMR : Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra in DMSO-d₆. Key signals: benzodioxole protons (δ 6.8–7.1 ppm), diethylamino CH₂ (δ 2.5–3.0 ppm), and hexanone carbonyl (δ 205–210 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode: expected [M+H]⁺ ~ 322.2 m/z. Confirm isotopic pattern matches C₁₆H₂₂ClNO₃ .

Q. Advanced: How to resolve overlapping signals in ¹H NMR spectra?

Methodological Answer:

- 2D NMR : Perform COSY to identify coupling partners and HSQC to correlate protons with carbons. For diastereotopic protons, use NOESY to detect spatial proximity .

- Solvent Optimization : Switch to CDCl₃ or acetone-d₆ to shift exchangeable proton regions.

Q. Advanced: What in vivo models assess neurotoxic potential?

Methodological Answer:

- Rodent Models : Administer 10–20 mg/kg (i.p.) to Sprague-Dawley rats. Monitor hyperlocomotion (open-field test) and thermoregulation.

- Histopathology : Post-mortem analysis of striatal dopamine depletion via HPLC-ECD. Compare to methylone-induced neurotoxicity .

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(diethylamino)hexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-4-7-8-14(18(5-2)6-3)17(19)13-9-10-15-16(11-13)21-12-20-15;/h9-11,14H,4-8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXGTEWBHKSOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(CC)CC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342248 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-17-6 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.